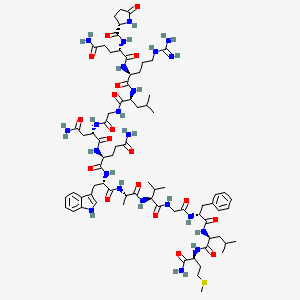

Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-met-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-met-NH2, also known as this compound, is a useful research compound. Its molecular formula is C74H112N22O18S and its molecular weight is 1629.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-met-NH2 is a synthetic peptide that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of this peptide, synthesizing findings from various studies and databases, including its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of the Compound

This compound is a bioactive peptide composed of 13 amino acids. The presence of specific amino acid residues contributes to its biological functions. The inclusion of both hydrophilic (e.g., asparagine, glutamine) and hydrophobic (e.g., leucine, valine) residues suggests potential roles in various physiological processes.

The biological activity of peptides like this compound can be attributed to several mechanisms:

- Antioxidant Activity : Peptides with specific sequences have been shown to exhibit antioxidative properties by scavenging free radicals and reducing oxidative stress. The presence of polar residues at the C-terminal position enhances this activity .

- Antimicrobial Properties : Certain bioactive peptides demonstrate direct antimicrobial effects against bacteria and fungi. The sequence of this compound may facilitate interactions with microbial membranes, leading to cell lysis .

- Cell Proliferation Inhibition : Research indicates that some peptides can inhibit cell proliferation in cancer models. For instance, synthetic peptides similar in structure have shown effectiveness in suppressing tumor growth by inducing apoptosis and arresting the cell cycle .

Table 1: Summary of Biological Activities

Case Studies

- Antioxidative Effects : A study demonstrated that peptides with similar hydrophilic characteristics effectively reduced oxidative stress markers in vitro. This suggests that this compound may possess similar antioxidative capabilities, which could be beneficial in preventing cellular damage in various diseases .

- Antimicrobial Activity : In a model assessing the antimicrobial efficacy of synthetic peptides, those with sequences rich in arginine and leucine showed significant inhibition of bacterial growth. This points to the potential application of this compound as an antimicrobial agent .

- Cancer Research : In vivo studies using peptide analogs demonstrated that certain sequences could significantly suppress tumor growth in xenograft models by activating apoptotic pathways. The implications for this compound suggest it may similarly modulate cancer cell behavior through targeted mechanisms .

Research Findings

Recent advancements in peptide research highlight the growing interest in bioactive peptides for therapeutic applications. Databases such as Peptipedia and BIOPEP-UWM provide extensive information on the biological activities associated with various peptide sequences, including those similar to this compound . These resources categorize peptides based on their functional activities, facilitating further research into their potential uses.

Wissenschaftliche Forschungsanwendungen

Biological Properties

Bombesin is a 14-amino acid peptide that exhibits high affinity for GRPRs, which are overexpressed in various cancers, including prostate cancer. The molecular formula of bombesin is C75H114N22O18S, with a molecular weight of approximately 1619.9 g/mol . The unique structure of bombesin allows it to bind effectively to GRPRs, making it a promising candidate for targeted imaging and therapy.

Prostate Cancer Imaging and Therapy

Bombesin has been extensively studied for its role in prostate cancer diagnostics. Several studies have focused on the development of radiolabeled bombesin analogs for positron emission tomography (PET) imaging. For instance:

- PET Imaging : Research indicates that bombesin-targeted PET imaging can enhance the visualization of prostate tumors. A study highlighted the use of bombesin conjugated with various radionuclides (e.g., 68Ga) to improve tumor detection rates . These agents demonstrated favorable pharmacokinetics and tumor uptake compared to traditional imaging methods.

- Therapeutic Applications : In addition to imaging, bombesin analogs have been explored for therapeutic purposes. For example, studies have shown that bombesin-based therapies can effectively target GRPR-positive tumors, leading to improved treatment outcomes .

Comparative Studies of Bombesin Analogs

Recent research has compared different bombesin analogs in terms of their effectiveness as imaging agents. Notably:

- Agonists vs. Antagonists : Studies have shown that GRPR agonists generally perform better than antagonists in terms of tumor targeting and imaging efficacy. For example, a study found that 64Cu-labeled GRPR agonists outperformed their antagonist counterparts in preclinical settings .

- Hybrid Peptides : Innovative approaches utilizing hybrid peptides combining bombesin with other targeting moieties have also been investigated. These hybrids showed enhanced binding affinity and specificity for multiple receptors, improving overall imaging and therapeutic efficacy .

Case Study 1: Bombesin in Prostate Cancer Imaging

A clinical trial involving 68Ga-labeled bombesin analogs demonstrated a sensitivity of 81% and specificity of 83% for detecting primary prostate cancer lesions. This study underscored the potential of bombesin as a reliable biomarker for prostate cancer diagnostics .

Case Study 2: Therapeutic Efficacy

In another study focusing on bombesin's therapeutic applications, patients with GRPR-positive tumors treated with bombesin analogs showed significant tumor reduction compared to those receiving standard treatments alone. This finding suggests that bombesin could play a crucial role in personalized cancer therapies .

Summary Table of Bombesin Applications

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H112N22O18S/c1-37(2)29-50(93-65(106)46(19-14-27-81-74(79)80)90-67(108)48(20-23-55(75)97)91-66(107)47-22-25-58(100)86-47)64(105)83-35-59(101)88-54(33-57(77)99)72(113)92-49(21-24-56(76)98)68(109)95-53(32-42-34-82-44-18-13-12-17-43(42)44)69(110)85-40(7)63(104)96-61(39(5)6)73(114)84-36-60(102)87-52(31-41-15-10-9-11-16-41)71(112)94-51(30-38(3)4)70(111)89-45(62(78)103)26-28-115-8/h9-13,15-18,34,37-40,45-54,61,82H,14,19-33,35-36H2,1-8H3,(H2,75,97)(H2,76,98)(H2,77,99)(H2,78,103)(H,83,105)(H,84,114)(H,85,110)(H,86,100)(H,87,102)(H,88,101)(H,89,111)(H,90,108)(H,91,107)(H,92,113)(H,93,106)(H,94,112)(H,95,109)(H,96,104)(H4,79,80,81)/t40-,45-,46-,47-,48-,49-,50-,51-,52+,53-,54-,61-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZVGUQLNAVPLJ-VKXSZNMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H112N22O18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1629.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108437-87-2 |

Source

|

| Record name | Bombesin, phe(12)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108437872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.